2-Bromo-6-chloro-4-fluoropyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H2BrClFN |
|---|---|
Molecular Weight |
210.43 g/mol |
IUPAC Name |
2-bromo-6-chloro-4-fluoropyridine |
InChI |
InChI=1S/C5H2BrClFN/c6-4-1-3(8)2-5(7)9-4/h1-2H |
InChI Key |
JKKDCCWYJMBJCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Br)F |
Origin of Product |
United States |
Chemical Reactivity of 2 Bromo 6 Chloro 4 Fluoropyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine (B92270) ring, being inherently electron-deficient, is activated towards attack by nucleophiles. This reactivity is further enhanced by the presence of electron-withdrawing halogen atoms. In SNAr reactions, a nucleophile attacks the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. libretexts.orglibretexts.org For polyhalogenated pyridines, the site of substitution is dictated by the relative ability of the halogens to facilitate and undergo displacement.
In nucleophilic aromatic substitution reactions involving polyhalogenated heterocycles, the order of halogen displacement is not solely dependent on the carbon-halogen bond strength. Instead, it is largely governed by the ability of the halogen to stabilize the intermediate Meisenheimer complex through its inductive electron-withdrawing effect and its capacity to act as a leaving group. baranlab.orgmasterorganicchemistry.com
Generally, for SNAr reactions, the reactivity order of halogens as leaving groups is often F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom exceptionally electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com Although the C-F bond is the strongest, its cleavage is not the rate-determining step; the formation of the stabilized anionic intermediate is. masterorganicchemistry.com
Studies on related polyhalogenated pyridines and other heterocycles confirm this trend. For instance, reactions on polyfluoropyridines have shown that substitution occurs selectively. rsc.org In the context of 6-halopurine nucleosides, a system analogous to substituted pyridines, the displacement reactivity order with various nucleophiles was found to be F > Br > Cl > I or F > Cl ≈ Br > I. researchgate.netnih.gov This indicates that the fluorine atom is typically the most labile group in SNAr reactions. Therefore, in 2-Bromo-6-chloro-4-fluoropyridine, nucleophilic attack is expected to preferentially occur at the C-4 position to displace the fluoride (B91410).
However, the reactivity order can be influenced by the nature of the nucleophile and the reaction conditions. For example, reactions with weakly basic arylamines in the absence of an acid catalyst have shown a reversal in reactivity, with the order being I > Br > Cl > F. researchgate.netnih.gov This change is attributed to a shift in the rate-determining step to the expulsion of the halide from the intermediate complex. researchgate.net
Table 1: General Halogen Selectivity in Heteroaromatic SNAr Reactions
| Nucleophile Type | Typical Reactivity Order | Reference |
|---|---|---|
| Aliphatic Amines (e.g., BuNH₂) | F > Br > Cl > I | researchgate.netnih.gov |
| Alkoxides (e.g., MeOH/DBU) | F > Cl ≈ Br > I | researchgate.netnih.gov |
| Thiolates (e.g., K⁺⁻SCOCH₃) | F > Br > I > Cl | researchgate.netnih.gov |
| Arylamines (e.g., Aniline) | I > Br > Cl > F | researchgate.netnih.gov |
This table presents generalized reactivity trends observed in related heterocyclic systems, such as halopurines, which serve as a model for predicting the behavior of this compound.
Kinetic studies on SNAr reactions of halo-heterocycles provide insight into the factors governing their reactivity. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.orglibretexts.org The rate of reaction is significantly influenced by the presence of electron-withdrawing groups, which stabilize the negatively charged Meisenheimer intermediate. libretexts.orgmasterorganicchemistry.com
In this compound, the pyridine nitrogen atom acts as a powerful intrinsic electron-withdrawing group, activating the positions ortho (C-2, C-6) and para (C-4) to it. The halogens themselves also contribute to this activation through their inductive effect. The stabilization of the negative charge in the Meisenheimer complex is most effective when the activating groups are positioned ortho or para to the site of nucleophilic attack. libretexts.org
Kinetic data from studies on 6-halopurine nucleosides, which have a similar electronic setup, show that the 6-fluoro analogue is the most reactive substrate with a variety of oxygen, sulfur, and aliphatic amine nucleophiles. nih.govbyu.edu The reaction rates are also sensitive to catalysis. For instance, reactions with weak nucleophiles like aniline (B41778) can be autocatalytic and slow, but the addition of an acid catalyst like trifluoroacetic acid (TFA) can eliminate induction periods and dramatically increase the reaction rate by protonating the heterocyclic nitrogen, thereby increasing its electron-withdrawing capacity. researchgate.netnih.gov
A wide array of nucleophiles can be employed in the SNAr reactions of halogenated pyridines, leading to a diverse range of functionalized products. These nucleophiles are broadly categorized based on the attacking atom:
N-Nucleophiles: Ammonia, primary and secondary aliphatic and aromatic amines, and nitrogen-containing heterocycles like benzimidazole (B57391) are commonly used. rsc.orgyoutube.comnih.gov
O-Nucleophiles: Alkoxides, phenoxides, and hydroxide (B78521) ions are effective for introducing ether or hydroxyl functionalities. researchgate.netyoutube.com
S-Nucleophiles: Thiolates are used to form thioethers. researchgate.netnih.gov
The choice of nucleophile and reaction conditions allows for the selective synthesis of desired products. For example, strong nucleophiles readily displace halogens from activated pyridine rings. youtube.com Even less reactive aryl fluorides can undergo SNAr with certain nucleophiles when activated by a superbase catalyst. acs.org
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For polyhalogenated pyridines, these reactions offer a complementary method to SNAr, often with different regioselectivity. The selectivity in these reactions is primarily determined by the ease of oxidative addition of the C-X bond to the metal center (commonly palladium). baranlab.org
The general reactivity trend for C-X bonds in oxidative addition is C-I > C-Br > C-OTf > C-Cl >> C-F. This order is based on the decreasing bond dissociation energy. baranlab.org Consequently, in a molecule like this compound, the C-Br bond is the most susceptible to oxidative addition in palladium-catalyzed couplings, followed by the C-Cl bond. The C-F bond is typically inert under these conditions.
Palladium catalysts are highly effective in mediating the formation of C-C bonds by coupling aryl halides with various organometallic reagents. nih.govgrafiati.com This allows for the selective functionalization at the bromine or chlorine positions of this compound, leaving the fluorine atom untouched for potential subsequent SNAr reactions.
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate. libretexts.org This reaction is valued for its mild conditions, functional group tolerance, and the commercial availability and stability of boronic acids. mdpi.com
In the context of this compound, Suzuki-Miyaura coupling is expected to proceed with high selectivity at the C-2 position. The palladium catalyst will preferentially undergo oxidative addition into the weaker C-Br bond over the stronger C-Cl and C-F bonds. mdpi.comresearchgate.net
A typical Suzuki-Miyaura protocol involves the reaction of the halo-pyridine with an aryl- or vinyl-boronic acid in the presence of a palladium(0) catalyst and a base.
Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Example | Purpose | Reference |
|---|---|---|---|
| Substrate | Aryl Bromide (e.g., this compound) | Electrophile | - |
| Coupling Partner | Phenylboronic Acid | Nucleophile Source | mdpi.com |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | C-C Bond Formation | nih.govmdpi.com |
| Ligand | PPh₃, Xantphos | Stabilize & Activate Catalyst | grafiati.com |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates Organoboron Reagent | mdpi.comnih.gov |
| Solvent | Toluene, 1,4-Dioxane, DMF | Reaction Medium | mdpi.comnih.gov |
Studies on substrates like 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) have demonstrated that Suzuki coupling occurs selectively at the C-Br position. mdpi.com Similarly, research on 2-aryl-6-bromo-4-chloroquinazolines showed that cross-coupling reactions can be directed to the different halogen positions by choosing the appropriate coupling method, with Suzuki reactions favoring the C-Br bond. researchgate.net This high degree of chemoselectivity allows for the stepwise and site-specific elaboration of polyhalogenated heterocycles like this compound, making it a valuable building block in medicinal and materials chemistry.
Palladium-Catalyzed C-N Bond Formation (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. researchgate.net This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely supplanting harsher traditional methods. nih.gov For this compound, the Buchwald-Hartwig amination offers a direct route to 2-aminopyridine (B139424) derivatives.
The reaction's regioselectivity is again dictated by the relative reactivity of the carbon-halogen bonds, with the C-Br bond being significantly more susceptible to oxidative addition to the palladium center than the C-Cl bond. This allows for the selective introduction of a primary or secondary amine at the 2-position. znaturforsch.com The choice of palladium precursor, ligand, and base is crucial for achieving high yields and preventing side reactions. Bidentate phosphine (B1218219) ligands like BINAP and DPPF have been shown to be effective for the amination of primary amines. researchgate.net In some cases, such as the amination of 2-fluoro-4-iodopyridine, the Buchwald-Hartwig reaction has been shown to be selective for the 4-position, highlighting the influence of the specific substrate and reaction conditions on the outcome. wikipedia.org
Development of Metal-Free Coupling Alternatives
While palladium-catalyzed reactions are powerful, the development of metal-free coupling methods is an area of growing interest due to the cost and potential toxicity of transition metals. Recent research has explored alternatives for forming C-N and C-C bonds on pyridine rings without the need for a metal catalyst.
One such approach involves the use of silylboronate-mediated cross-couplings of organic fluorides with amines. harvard.edu This method has shown high regio- and chemoselectivity, with the ability to cleave C-F bonds while leaving C-Cl, C-Br, and C-I bonds intact. harvard.edu While this selectivity is opposite to what is typically observed in palladium catalysis, it opens up new avenues for the functionalization of polyhalogenated pyridines. Other metal-free methods include the site-selective cross-coupling of pyridines with secondary phosphine chalcogenides using acylacetylenes as oxidants. rsc.orgrsc.org Additionally, light-mediated metal-free C-C coupling reactions have been reported using highly electron-rich pyridine derivatives. nih.gov These developing technologies offer complementary strategies for the synthesis of complex pyridine-containing molecules.
Organometallic Reactions
Organometallic reactions, particularly those involving lithium reagents, provide another powerful avenue for the functionalization of this compound. These reactions often proceed via different mechanisms than palladium-catalyzed couplings and can offer unique regioselectivities.
Directed ortho-metalation (DoM) is a potent strategy for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic rings. wikipedia.org The reaction is guided by a directing metalation group (DMG), which coordinates to a lithium base and directs deprotonation to the adjacent ortho position. baranlab.org In the case of substituted pyridines, the nitrogen atom itself can act as a directing group, but the regioselectivity is heavily influenced by the other substituents on the ring. znaturforsch.com
For halopyridines, both fluorine and chlorine atoms can act as directing groups. Fluorine is a particularly effective directing group in C-H activation reactions. acs.orgnih.gov The regioselective ortho-lithiation of various halopyridines has been achieved using lithium diisopropylamide (LDA). researchgate.net For this compound, the fluorine at C-4 would be expected to direct metalation to the C-3 or C-5 position. The relative acidity of these protons and the steric environment will determine the precise outcome. The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce a new substituent.
Lithium-halogen exchange is a rapid reaction that occurs at low temperatures, involving the exchange of a halogen atom for a lithium atom. The rate of this exchange is highly dependent on the halogen, following the order I > Br > Cl >> F. This differential reactivity allows for the selective formation of organolithium reagents from polyhalogenated precursors.
For this compound, treatment with an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures (e.g., -78 °C to -100 °C) would lead to a highly selective lithium-bromine exchange at the C-2 position. The resulting 2-lithio-6-chloro-4-fluoropyridine is a potent nucleophile that can be quenched with a wide range of electrophiles (e.g., H₂O, CH₃I, aldehydes, ketones) to introduce a variety of substituents at this position. wikipedia.org This method provides a complementary approach to palladium-catalyzed couplings for the functionalization of the C-2 position.
Regioexhaustive Functionalization Approaches
Regioexhaustive functionalization of this compound involves the systematic and selective replacement of each halogen atom to introduce a variety of substituents. This is typically achieved through a sequence of reactions that exploit the differential reactivity of the carbon-halogen bonds. The general order of reactivity for halogens as leaving groups in nucleophilic aromatic substitution (SNAr) reactions is often F > Cl > Br > I, primarily due to the high electronegativity of fluorine which polarizes the C-F bond and increases the electrophilicity of the carbon atom. However, bond strength (C-F > C-Cl > C-Br > C-I) can also influence reactivity, particularly in metal-catalyzed cross-coupling reactions where the order is often reversed (I > Br > Cl).
In the case of this compound, the fluorine atom at the C4 position is generally the most susceptible to nucleophilic attack. This is followed by the chlorine at C6 and then the bromine at C2. This reactivity pattern allows for a stepwise functionalization strategy. For instance, a mild nucleophilic substitution can be employed to replace the fluorine atom, leaving the chloro and bromo groups intact. Subsequently, a more reactive nucleophile or different reaction conditions, such as a palladium-catalyzed cross-coupling reaction, can be used to target the chlorine or bromine atoms.
Below is an illustrative table of potential sequential functionalization reactions, based on the general principles of halopyridine reactivity.
| Step | Reagent | Target Position | Product | Reaction Type |
| 1 | Sodium methoxide (B1231860) (NaOMe) | C4 | 2-Bromo-6-chloro-4-methoxypyridine | SNAr |
| 2 | Phenylboronic acid, Pd catalyst | C6 | 2-Bromo-4-methoxy-6-phenylpyridine | Suzuki Coupling |
| 3 | Terminal alkyne, Pd/Cu catalyst | C2 | 2-Alkynyl-4-methoxy-6-phenylpyridine | Sonogashira Coupling |
This table is illustrative and based on established reactivity patterns of halopyridines. Specific experimental data for this compound is limited in publicly available literature.
Other Reactive Pathways
Beyond nucleophilic substitutions and cross-coupling reactions, other reactive pathways can be considered for the functionalization of this compound, although they may be less common or require specific conditions.
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-deficient nature of the heterocycle. The nitrogen atom strongly deactivates the ring towards attack by electrophiles. vaia.comgcwgandhinagar.comaklectures.com Any potential EAS reaction would be expected to occur at the C3 or C5 positions, which are the least deactivated. However, for a polyhalogenated pyridine such as this compound, the deactivating effect of the three halogen atoms further diminishes the likelihood of successful electrophilic substitution. Reactions such as nitration or Friedel-Crafts alkylation would require extremely harsh conditions and are likely to result in low yields or decomposition of the starting material. gcwgandhinagar.comyoutube.com The presence of strongly activating groups would be necessary to facilitate such reactions. gcwgandhinagar.com
Radical reactions offer an alternative avenue for the functionalization of this compound. Pyridyl radicals can be generated from halopyridines through single-electron reduction, often initiated by photochemical or electrochemical methods. The relative ease of reduction of the carbon-halogen bonds (generally C-Br > C-Cl) can be exploited for selective radical formation. In this molecule, the C-Br bond at the C2 position would be the most likely site for initial radical generation.
The following table outlines potential radical reactions for this compound.
| Reaction | Initiation | Expected Intermediate | Potential Product |
| Radical arylation | Photoredox catalysis | 6-Chloro-4-fluoro-2-pyridyl radical | 2-Aryl-6-chloro-4-fluoropyridine |
| Radical addition to alkenes | UV irradiation | 6-Chloro-4-fluoro-2-pyridyl radical | 2-(Alkyl)-6-chloro-4-fluoropyridine |
This table illustrates potential radical reaction pathways. The specific outcomes would depend on the detailed experimental conditions.
Derivatization and Advanced Functionalization of 2 Bromo 6 Chloro 4 Fluoropyridine
Introduction of Diverse Functional Groups
The distinct electronic properties and reactivities of the bromine, chlorine, and fluorine substituents on the pyridine (B92270) ring allow for the programmed introduction of a wide array of functional groups. The electron-deficient nature of the pyridine ring, exacerbated by the inductive effect of the halogens, makes the scaffold particularly susceptible to certain classes of reactions. This allows for the installation of carbon, nitrogen, oxygen, and sulfur-based moieties through various synthetic methodologies. nih.gov
Carbon-Functionalization (e.g., Alkylation, Arylation, Carbonylation)
Transition-metal-catalyzed cross-coupling reactions are paramount for forging new carbon-carbon bonds at the halogenated positions of the pyridine ring. The reactivity of carbon-halogen bonds in typical palladium-catalyzed processes follows the order C-Br > C-Cl >> C-F. mdpi.com This predictable reactivity hierarchy is the foundation for selective functionalization.
Arylation and Alkylation: The Suzuki-Miyaura coupling is a widely employed method for introducing aryl and some alkyl groups. mdpi.comnih.gov For 2-bromo-6-chloro-4-fluoropyridine, the C2-Br bond is the primary site for oxidative addition to a palladium(0) catalyst, enabling selective arylation at this position while leaving the C-Cl and C-F bonds intact. nih.gov A variety of aryl and heteroaryl boronic acids or esters can be coupled under standard conditions, typically using a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ and a base such as K₂CO₃ or Cs₂CO₃.
| Coupling Partner | Catalyst System | Base | Solvent | Product Type |
| Arylboronic Acid | Pd(PPh₃)₄ / SPhos | K₂CO₃ | Toluene/H₂O | 2-Aryl-6-chloro-4-fluoropyridine |
| Alkylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-Alkyl-6-chloro-4-fluoropyridine |
| Phenyltrifluoroborate | Pd(OAc)₂ / PCy₃ | K₃PO₄ | THF | 2-Phenyl-6-chloro-4-fluoropyridine |
This table represents typical conditions for Suzuki-Miyaura reactions on related halopyridine substrates, illustrating the expected outcome for this compound.
Other carbon-carbon bond-forming reactions like the Stille (using organostannanes), Negishi (using organozinc reagents), and Sonogashira (using terminal alkynes) couplings can also be selectively performed at the C2 position, leveraging the high reactivity of the C-Br bond.
Nitrogen-Functionalization (e.g., Amination, Heteroarylation)
The introduction of nitrogen-based functional groups is critical for tuning the physicochemical and biological properties of pyridine derivatives.
Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds. Similar to C-C couplings, this reaction can be directed with high selectivity to the C2-Br position of this compound. The reaction couples primary or secondary amines with the aryl halide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for achieving high efficiency, with bulky, electron-rich phosphines often providing the best results.
| Amine | Catalyst | Ligand | Base | Solvent | Product Type |
| Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 2-(Morpholin-4-yl)-6-chloro-4-fluoropyridine |
| Aniline (B41778) | Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane | N-Phenyl-6-chloro-4-fluoropyridin-2-amine |
| Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | DMF | N-Benzyl-6-chloro-4-fluoropyridin-2-amine |
This table illustrates representative conditions for Buchwald-Hartwig amination on related bromopyridines, predicting the selective functionalization at the C2 position.
Nucleophilic Aromatic Substitution (SNAr): While less common for amination at the C-Br position, nitrogen nucleophiles can also be introduced via Nucleophilic Aromatic Substitution (SNAr), particularly at the more activated C4-F position under specific conditions.
Oxygen and Sulfur-Functionalization
Oxygen and sulfur nucleophiles are readily introduced onto the pyridine ring, primarily through the SNAr mechanism. The high electronegativity of fluorine makes the C4-F bond the most susceptible site for nucleophilic attack, especially when compared to the C-Cl and C-Br bonds in the context of SNAr. The reaction of this compound with alkoxides (e.g., sodium methoxide), phenoxides, or thiolates (e.g., sodium thiophenoxide) would be expected to yield selective substitution at the C4 position. nih.gov
These reactions are typically conducted under basic conditions, often at elevated temperatures, to generate the nucleophile and facilitate the substitution. The general reactivity order for halogens in SNAr on pyridine rings is F > Cl > Br, which is opposite to their reactivity in palladium-catalyzed couplings. nih.gov
Selective Manipulation of Multiple Halogen Atoms
The true synthetic power of this compound lies in the ability to selectively functionalize each of the three distinct halogen atoms. This selectivity is achieved by choosing reaction types that exploit the orthogonal reactivity of the C-F, C-Cl, and C-Br bonds.
A typical synthetic sequence could proceed as follows:
Palladium-Catalyzed Cross-Coupling at C2: The most reactive C-Br bond is addressed first using reactions like Suzuki, Buchwald-Hartwig, or Sonogashira coupling. This step introduces a carbon or nitrogen substituent at the C2 position, leaving the chloro and fluoro groups untouched. mdpi.comnih.gov
Nucleophilic Aromatic Substitution at C4: The resulting 2-substituted-6-chloro-4-fluoropyridine can then be subjected to SNAr conditions. The C4-F bond, being the most activated for nucleophilic attack, can be selectively displaced by O-, N-, or S-nucleophiles. nih.gov This allows for the introduction of a second, different functional group at the C4 position.
Functionalization of C6: Finally, the C6-Cl bond, the least reactive of the three, can be functionalized. This often requires more forcing conditions or different catalytic systems. For instance, a second Suzuki or Buchwald-Hartwig coupling can be performed under more vigorous heating or with specialized catalyst/ligand systems that are capable of activating the stronger C-Cl bond.
This stepwise, regioselective approach allows for the synthesis of highly complex, unsymmetrically trisubstituted pyridines from a single, readily available starting material.
Strategies for Late-Stage Functionalization
Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that involves modifying a complex, often biologically active, molecule in the final steps of its synthesis. acs.orgunimi.it This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without resorting to de novo synthesis. nih.govunimi.it
The orthogonal reactivity of the halogens on this compound makes it an ideal scaffold for LSF strategies. A core structure can be built via functionalization of one or two of the halogen sites, and the remaining halogen(s) can serve as "handles" for late-stage diversification.
For example, a core molecule could be synthesized via a Suzuki coupling at the C2-Br position and an SNAr reaction at the C4-F position. The remaining C6-Cl bond can then be used to introduce a final element of diversity. This late-stage modification can be used to fine-tune pharmacokinetic properties, improve potency, or explore new intellectual property space. unimi.it The ability to selectively introduce different functionalities at three distinct points on the pyridine ring provides a robust platform for generating a library of complex and diverse molecules. nih.gov
Role As a Versatile Building Block and Intermediate in Advanced Organic Synthesis
A Precursor for Complex Heterocyclic Systems
The strategic arrangement of halogens in 2-Bromo-6-chloro-4-fluoropyridine makes it an ideal starting material for the synthesis of a wide array of complex heterocyclic systems. The ability to selectively functionalize the pyridine (B92270) core through sequential cross-coupling and nucleophilic substitution reactions is a key advantage of this building block.
Synthesis of Polysubstituted Pyridines
The synthesis of polysubstituted pyridines is a cornerstone of modern synthetic chemistry, given the prevalence of the pyridine scaffold in pharmaceuticals and functional materials. This compound serves as an excellent precursor for this purpose due to the hierarchical reactivity of its halogen atoms. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the carbon-bromine bond is the most reactive and will typically undergo reaction first. This allows for the selective introduction of an aryl or other substituent at the 2-position.
Following the initial coupling at the 2-position, the less reactive chloro and fluoro substituents can be targeted. The chloro group can undergo further cross-coupling reactions under more forcing conditions, or it can be displaced by nucleophiles. The fluoro group is generally the least reactive in cross-coupling reactions but is susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or under high-temperature conditions. This differential reactivity allows for a stepwise and controlled approach to the synthesis of highly functionalized pyridines. rsc.orgnih.gov
A general representation of the selective functionalization is shown below:
Table 1: Reactivity of Halogens in this compound
| Halogen | Position | Relative Reactivity in Cross-Coupling | Typical Reaction Type |
| Bromo | 2 | High | Suzuki, Sonogashira, Buchwald-Hartwig |
| Chloro | 6 | Medium | Suzuki, Buchwald-Hartwig (harsher conditions) |
| Fluoro | 4 | Low | Nucleophilic Aromatic Substitution (SNAr) |
Assembly of Biaryl and Fused Heteroaromatic Structures
The synthesis of biaryl and fused heteroaromatic structures is of significant interest due to their applications in areas such as liquid crystals, organic light-emitting diodes (OLEDs), and as ligands for catalysis. The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, and this compound is an excellent substrate for such transformations. nih.gov
By first reacting the bromo position with an appropriate boronic acid, a 2-aryl-6-chloro-4-fluoropyridine can be generated. Subsequent intramolecular or intermolecular reactions can then be employed to form fused ring systems. For example, if the introduced aryl group contains a suitably positioned functional group, an intramolecular cyclization can lead to the formation of a fused heteroaromatic system. Pyridine-fused heterocycles are vital in medicinal chemistry and material sciences due to their enhanced stability and unique electronic properties. nih.gov
Formation of Ligands and Catalysts
The pyridine nucleus is a common feature in ligands used for transition metal catalysis. The ability to introduce various substituents onto the pyridine ring allows for the fine-tuning of the electronic and steric properties of the resulting ligands, which in turn can influence the activity and selectivity of the catalyst.
Starting from this compound, a variety of bipyridine and terpyridine-type ligands can be synthesized. For instance, a Suzuki or Stille coupling at the 2-position can be used to introduce another pyridine ring, leading to a bipyridine scaffold. The remaining chloro and fluoro substituents can then be further functionalized to modulate the ligand's properties or to attach the ligand to a solid support. The synthesis of 2-bromo-6-alkylaminopyridines from 2,6-dibromopyridine (B144722) highlights a common strategy for creating ligands with diverse functionalities. georgiasouthern.edu
Intermediates in Pharmaceutical Research and Development
The unique structural features of this compound make it a valuable intermediate in the discovery and development of new pharmaceutical agents. The pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is frequently found in biologically active compounds.
Scaffolds for Compound Libraries
Combinatorial chemistry and high-throughput screening have become indispensable tools in modern drug discovery. nih.gov These techniques rely on the rapid synthesis of large numbers of diverse compounds, known as compound libraries. A key element in this process is the use of a central scaffold that can be readily functionalized with a variety of different chemical groups.
This compound is an ideal scaffold for the generation of compound libraries. The three distinct halogen atoms provide three points of diversity that can be independently addressed through sequential reactions. For example, a library of compounds could be generated by reacting the bromo position with a set of different boronic acids, followed by reaction of the chloro position with a range of amines, and finally displacement of the fluoro group with various nucleophiles. This approach allows for the efficient exploration of a large chemical space around the pyridine core.
Building Blocks for Medicinal Chemistry Targets
Many biologically active molecules contain a substituted pyridine ring. The ability to synthesize specific polysubstituted pyridines with a high degree of control is therefore crucial for the development of new drugs. This compound serves as a key building block for the synthesis of such targets. For instance, kinase inhibitors are an important class of anti-cancer drugs, and many of them feature a substituted heterocyclic core. nih.govnih.gov The selective functionalization of this compound allows for the precise placement of substituents that are critical for binding to the target kinase.
The presence of a fluorine atom is also highly desirable in medicinal chemistry, as it can improve metabolic stability, binding affinity, and other pharmacokinetic properties of a drug molecule. The 4-fluoro substituent in this compound can either be retained in the final molecule or be used as a handle for further functionalization.
Components in Agrochemical and Material Science Research
Precursors for Agrochemical Candidates
Pyridine-based structures are a cornerstone of modern agrochemical discovery, with numerous commercial herbicides, fungicides, and insecticides featuring this heterocyclic core. strem.comsynquestlabs.comrsc.org The development of new agrochemicals often involves the exploration of novel substitution patterns on the pyridine ring to enhance efficacy, selectivity, and environmental profile. Halogenated pyridines are particularly important intermediates in this field. strem.comgoogle.comgeorgiasouthern.edu
While direct research on the agrochemical applications of this compound is not extensively documented in publicly available literature, its structural motifs are present in patented herbicidal compounds. For instance, certain 2-bromo-6-alkoxyphenyl-substituted pyrrolin-2-ones have been disclosed as herbicidally active compounds. acs.org The synthesis of such molecules could potentially involve intermediates derived from functionalized bromopyridines. The strategic placement of bromo, chloro, and fluoro groups on the pyridine ring allows for a variety of coupling reactions to introduce other functionalities necessary for biological activity.
The general synthetic utility of halogenated pyridines in creating agrochemical candidates is well-established. For example, cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to form carbon-carbon bonds, linking the pyridine core to other aryl or alkyl fragments. nih.govsoton.ac.uk The bromine atom at the 2-position of this compound is particularly susceptible to such palladium-catalyzed cross-coupling reactions. mdpi-res.com This allows for the introduction of a wide range of substituents, a key strategy in the optimization of a lead compound's herbicidal or fungicidal properties. Furthermore, the chlorine and fluorine atoms offer additional sites for modification, potentially through nucleophilic aromatic substitution reactions, to further elaborate the molecular structure and fine-tune its biological activity. google.com
The table below outlines representative pyridine-based agrochemicals, highlighting the importance of this structural class.
| Agrochemical Class | Example Compounds | General Application |
| Herbicides | Triclopyr, Fluroxypyr, Clopyralid, Picloram | Control of broadleaf weeds rsc.org |
| Fungicides | Boscalid, Fluazinam | Control of fungal diseases in crops |
| Insecticides | Imidacloprid, Acetamiprid | Control of insect pests google.com |
Building Blocks for Functional Materials (e.g., polymers, dyes)
The unique electronic properties conferred by the pyridine ring and its halogen substituents make this compound an intriguing building block for the synthesis of functional organic materials. Pyridine-containing polymers and dyes have found applications in various fields, including organic light-emitting diodes (OLEDs), sensors, and catalysis.
The synthesis of these materials often relies on the construction of extended π-conjugated systems, a task for which cross-coupling reactions are exceptionally well-suited. The 2-bromo position of this compound can readily participate in reactions like the Sonogashira coupling to introduce alkynyl groups, or the Suzuki coupling to append aryl moieties. These reactions are fundamental in building the carbon-rich backbones of conductive polymers and the chromophores of organic dyes.
For instance, the incorporation of fluorinated pyridine units into organic electronic materials is a known strategy to modulate their properties. google.com The high electronegativity of fluorine can influence the frontier molecular orbital energy levels (HOMO and LUMO) of a material, which in turn affects its charge injection/transport capabilities and its emission color in OLEDs. While specific examples utilizing this compound are not prominent in the literature, the general principles of molecular design for OLED materials suggest its potential utility. The synthesis of complex heterocyclic systems for such applications often involves the use of polyhalogenated precursors. acs.org
The development of novel dyes and polymers is an active area of research, and versatile building blocks are in high demand. The reactivity of the C-Br bond in Suzuki and other cross-coupling reactions is a well-established method for creating new C-C bonds in the synthesis of complex organic molecules. mdpi-res.com
The table below summarizes the properties of the constituent atoms of the subject compound, which are key to its reactivity in synthesizing functional materials.
| Component | Symbol | Key Property in Synthesis |
| Bromine | Br | Excellent leaving group in cross-coupling reactions (e.g., Suzuki, Sonogashira). |
| Chlorine | Cl | Can act as a leaving group in nucleophilic aromatic substitution, often under more forcing conditions than bromine. |
| Fluorine | F | Generally a poor leaving group in nucleophilic aromatic substitution, but strongly influences the electronic properties of the molecule. |
| Pyridine Ring | C₅H₂N | Aromatic, electron-deficient heterocycle that can be functionalized and influences the electronic and photophysical properties of the final material. |
Computational and Theoretical Studies on 2 Bromo 6 Chloro 4 Fluoropyridine
Quantum Chemical Investigations of Molecular Structure
Quantum chemical methods are instrumental in determining the three-dimensional arrangement of atoms in a molecule and understanding the distribution of electrons within it.
Geometry Optimization and Conformational Analysis
The first step in a computational study is typically the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For 2-Bromo-6-chloro-4-fluoropyridine, this would involve calculations to determine the precise bond lengths, bond angles, and dihedral angles of the pyridine (B92270) ring and its substituents.
Based on studies of similar halogenated aromatic systems, it is expected that the pyridine ring will exhibit a planar or near-planar geometry. researchgate.net The substitution pattern, with a bromine atom at position 2, a chlorine atom at position 6, and a fluorine atom at position 4, would lead to a specific set of geometric parameters. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are a standard method for obtaining these optimized geometries. researchgate.net
For the analogous compound, 2-bromo-6-chloro-4-fluoroaniline (B1268482), DFT calculations have shown that the benzene (B151609) ring is slightly distorted from a perfect hexagon due to the presence of the different substituents. researchgate.net Similar distortions would be expected for the pyridine ring in this compound. The calculated bond lengths and angles provide a foundational dataset for further computational analysis.
Table 1: Predicted Optimized Geometrical Parameters for this compound (based on analogy to 2-bromo-6-chloro-4-fluoroaniline)
| Parameter | Predicted Value (Å or °) |
| C2-Br Bond Length | ~1.90 |
| C6-Cl Bond Length | ~1.74 |
| C4-F Bond Length | ~1.36 |
| C-N-C Angle | ~117 |
| C-C-C Angles | ~120 ± 3 |
Note: These values are estimations based on data from analogous compounds and would require specific DFT calculations for this compound for verification.
Electronic Structure and Molecular Orbital Theory
The electronic structure of a molecule is key to understanding its reactivity. Molecular Orbital (MO) theory provides a framework for describing the distribution and energy of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.
For this compound, the HOMO is expected to be located primarily on the pyridine ring and the halogen atoms, representing the most available electrons for donation in a reaction. Conversely, the LUMO is anticipated to be an antibonding orbital (π*) of the pyridine ring, indicating the most likely site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical stability and reactivity of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net
In the case of the analogous aniline (B41778), the HOMO-LUMO gap was calculated to be a key factor in its chemical behavior. researchgate.net A similar analysis for this compound would reveal the regions of the molecule that are electron-rich and electron-poor, providing a map for predicting its reactivity.
Prediction of Spectroscopic Properties (e.g., vibrational analysis)
Computational methods can predict various spectroscopic properties, with vibrational spectroscopy (Infrared and Raman) being one of the most common. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions.
Vibrational analysis is typically performed after geometry optimization using the same level of theory. The calculations yield a set of normal modes of vibration, each with a characteristic frequency. For this compound, these would include stretching and bending modes of the C-C, C-N, C-H, C-Br, C-Cl, and C-F bonds, as well as ring breathing and deformation modes.
A study on 2-bromo-6-chloro-4-fluoroaniline provided a detailed assignment of its vibrational spectra based on DFT calculations. researchgate.net A similar approach for this compound would allow for a comprehensive understanding of its vibrational characteristics.
Table 2: Predicted Vibrational Frequencies for Key Modes of this compound (based on analogy)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| C-H Stretching | 3100 - 3000 |
| C-N Stretching | 1600 - 1550 |
| C-C Stretching (ring) | 1550 - 1400 |
| C-F Stretching | 1250 - 1200 |
| C-Cl Stretching | 800 - 750 |
| C-Br Stretching | 700 - 650 |
Note: These are predicted ranges and would need to be confirmed by specific calculations for the target molecule.
Mechanistic Computational Modeling of Reactions
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into the energetic profiles and the structures of transient species like transition states.
Transition State Analysis for SNAr and Coupling Reactions
This compound is a substrate that is well-suited for nucleophilic aromatic substitution (SNAr) reactions, a class of reactions of great importance in the synthesis of pharmaceuticals and agrochemicals. nih.gov The electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with the halogen substituents, activates the ring towards nucleophilic attack.
Computational modeling can be used to investigate the mechanism of SNAr reactions of this compound. This involves locating the transition state structure for the nucleophilic attack on the pyridine ring. The energy of this transition state determines the activation energy of the reaction and thus its rate. DFT calculations are commonly employed to model the potential energy surface of the reaction, identifying the structures of reactants, intermediates (such as the Meisenheimer complex), transition states, and products. acs.org
Assessment of Reaction Energetics and Regioselectivity
A key question in the reactivity of a multi-halogenated compound like this compound is regioselectivity: which of the halogen atoms will be preferentially substituted by a nucleophile? Computational chemistry can provide a quantitative answer to this question by calculating the activation energies for nucleophilic attack at each of the halogen-bearing carbon atoms (C2, C4, and C6).
The relative stability of the potential intermediates and the calculated activation barriers for each possible substitution pathway can predict the major product of the reaction. mdpi.comresearchgate.net Generally, in SNAr reactions of halopyridines, substitution is favored at the positions ortho and para to the nitrogen atom (positions 2, 6, and 4). The relative leaving group ability (I > Br > Cl > F) and the electronic activation at each site will determine the outcome. Computational models can dissect these contributing factors to provide a detailed understanding of the reaction's regioselectivity.
Analysis of Molecular Reactivity Descriptors
A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies on the molecular reactivity descriptors for this compound. While computational analyses, including the determination of electrophilicity indices and other reactivity descriptors through methods like Density Functional Theory (DFT), have been conducted for analogous compounds such as chloro- and fluoropyrroles, and 2-bromo-6-chloro-4-fluoroaniline, this specific information is not publicly available for this compound. bldpharm.comthermofisher.com
Although direct data for this compound is unavailable, the principles of these computational analyses would be applicable. A theoretical study on this compound would likely involve optimizing its molecular geometry and then calculating various electronic properties. These calculations would provide valuable, albeit currently unavailable, data on its chemical behavior.
Emerging Trends and Future Research Directions
Development of Sustainable and Green Synthetic Routes
The synthesis of multi-halogenated pyridines often involves harsh reagents and generates significant chemical waste. Consequently, a major trend in modern organic chemistry is the development of more environmentally benign and sustainable synthetic methodologies. For compounds like 2-bromo-6-chloro-4-fluoropyridine, future research is geared towards processes that improve atom economy, reduce energy consumption, and utilize less hazardous materials.
Key areas of development include:
Avoiding Harsh Reagents: Traditional bromination methods often use elemental bromine, which is highly toxic and corrosive. Greener alternatives are being explored, such as using hydrobromic acid with an oxidant like hydrogen peroxide, which generates water as the primary byproduct. google.com This approach improves the utilization of the bromine source and enhances the environmental profile of the synthesis. google.com
Energy-Efficient Reactions: Researchers are investigating methods to reduce the high temperatures often required for halogen exchange or desulfonation reactions. For instance, the use of anisole (B1667542) as a solvent has been shown to lower the temperature required for desulfonation from 200°C to 50-60°C in the synthesis of related bromo-fluoroanilines, significantly cutting down on energy consumption. wipo.int
One-Pot Reactions: Combining multiple synthetic steps into a single "one-pot" reaction reduces the need for intermediate purification steps, which in turn minimizes solvent usage and waste generation. The synthesis of 3-amino-5-bromo-4-fluorobenzene sulfonic acid hydrobromide using a one-pot sulfuric acid reaction is an example of this efficient approach. wipo.int
Catalytic Methods: The use of catalysts can enable reactions under milder conditions and with greater selectivity. For example, copper-catalyzed and even metal-free methods are being developed for the synthesis of substituted bromopyridines, offering a more sustainable alternative to palladium-catalyzed reactions. rsc.org
These strategies, while often demonstrated on related structures, provide a clear roadmap for the future development of sustainable synthetic routes to this compound.
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Halogenated Aromatics
| Synthetic Step | Traditional Method | Emerging Green Alternative | Advantages of Green Alternative | Reference |
| Bromination | Elemental Bromine (Br₂) | HBr / H₂O₂ | Avoids toxic Br₂, higher atom economy, water as byproduct. | google.com |
| Fluorination | Anhydrous HF (highly toxic) | Balz-Schiemann reaction (using HBF₄) | Less hazardous starting materials. | chemicalbook.comnii.ac.jp |
| Cross-Coupling | Palladium Catalysis | Copper Catalysis or Metal-Free Methods | Lower cost, reduced metal toxicity. | rsc.org |
| Process | Multi-step with isolation | One-Pot Synthesis | Reduced solvent waste, fewer unit operations. | wipo.int |
Chemo- and Regioselective Transformations of Multi-halogenated Pyridines
The presence of bromine, chlorine, and fluorine atoms at the 2, 6, and 4-positions, respectively, presents a unique challenge and opportunity for selective chemical transformations. The differing reactivity of the carbon-halogen bonds allows for one halogen to be targeted for substitution while leaving the others intact. This chemo- and regioselectivity is crucial for the efficient construction of complex molecules.
Future research in this area is focused on:
Selective Cross-Coupling Reactions: The C-Br bond is typically more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the selective introduction of aryl, alkyl, or amino groups at the 2-position. Research continues to refine catalyst systems to ensure this selectivity remains high, even with challenging substrates.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 4-position and the chlorine at the 6-position are activated towards SNAr. The relative reactivity depends on the nucleophile and reaction conditions. For instance, in reactions with azoles, 2-bromo-6-fluoropyridine (B132718) shows high selectivity for substitution at the 6-position (displacing fluoride) over the 2-position. rsc.org Understanding and controlling this selectivity is key to using this compound as a versatile intermediate.
Directed C-H Functionalization: While the compound is already heavily functionalized, modern methods allow for the direct fluorination or other modifications of remaining C-H bonds on the pyridine (B92270) ring. researchgate.net These reactions can provide access to even more complex substitution patterns that are difficult to achieve through classical methods.
The ability to sequentially and selectively modify each position of the pyridine ring makes this compound a powerful scaffold for building molecular diversity.
Table 2: Reactivity of Halogens in Multi-halogenated Pyridines
| Halogen Position | Typical Reaction Type | Relative Reactivity | Example Transformation | Reference |
| 2-Bromo | Metal-Catalyzed Cross-Coupling | High | Buchwald-Hartwig amination, Stille coupling | rsc.orgossila.com |
| 6-Chloro | Nucleophilic Aromatic Substitution (SNAr) | Moderate to High | Reaction with amines or azoles | rsc.org |
| 4-Fluoro | Nucleophilic Aromatic Substitution (SNAr) | Moderate to High | Further functionalization via SNAr | researchgate.net |
Interdisciplinary Applications in Chemical Innovation
The unique electronic properties and substitution patterns of halogenated pyridines make them valuable in a wide range of fields beyond traditional organic synthesis. The future applications of this compound and its derivatives are poised to make significant interdisciplinary contributions.
Emerging areas of application include:
Medicinal Chemistry: Pyridine scaffolds are ubiquitous in pharmaceuticals. nih.gov The ability to selectively introduce different functional groups onto the this compound core allows for the systematic exploration of structure-activity relationships in drug discovery programs. Fluorine, in particular, is known to enhance metabolic stability and binding affinity.
Materials Science: Halogenated pyridines are used as building blocks for advanced materials. For example, fluorinated bipyridine ligands, synthesized from bromofluoropyridine precursors, are used in the creation of organoiridium complexes for organic light-emitting diodes (OLEDs). ossila.com The specific substitution pattern of this compound could lead to new materials with tailored electronic and photophysical properties.
Agrochemicals: Substituted pyridines are a well-established class of herbicides and pesticides. The development of new derivatives from versatile building blocks like this compound is a continuing goal to find more effective and selective crop protection agents.
Catalysis: The pyridine nitrogen can act as a ligand for metal catalysts. By functionalizing the ring, it is possible to create tailored ligands that can influence the activity and selectivity of a catalytic process. For instance, a catalyst based on 2-bromo-4-fluoropyridine (B1291336) has been designed for the site-selective acylation of histones, a key process in chemical biology. ossila.com
Polymer Chemistry: Halogen-substituted monomers can be used to create polymers with specific properties. For example, ring-substituted phenylcyanoacrylates have been synthesized and copolymerized with styrene (B11656) to create new polymer materials. researchgate.net
The convergence of synthesis, materials science, and biology will continue to drive the innovative application of highly functionalized building blocks like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
